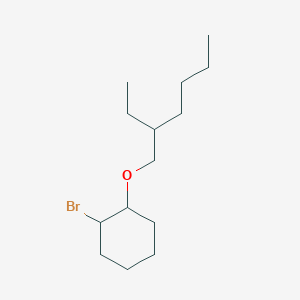
1-Bromo-2-((2-ethylhexyl)oxy)cyclohexane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Bromo-2-((2-ethylhexyl)oxy)cyclohexane is an organic compound with the molecular formula C14H27BrO It is a brominated cyclohexane derivative where a bromine atom is attached to the cyclohexane ring, and an ethylhexyl group is connected via an ether linkage
准备方法
Synthetic Routes and Reaction Conditions
1-Bromo-2-((2-ethylhexyl)oxy)cyclohexane can be synthesized through a multi-step process involving the bromination of cyclohexane followed by etherification. The general synthetic route involves:
Bromination: Cyclohexane is brominated using bromine (Br2) in the presence of a catalyst such as iron (Fe) to form 1-bromocyclohexane.
Etherification: The 1-bromocyclohexane is then reacted with 2-ethylhexanol in the presence of a base such as potassium carbonate (K2CO3) to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization may be employed.
化学反应分析
Types of Reactions
1-Bromo-2-((2-ethylhexyl)oxy)cyclohexane undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: The compound can be oxidized to form corresponding alcohols or ketones and reduced to form hydrocarbons.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or potassium cyanide (KCN) in aqueous or alcoholic medium.
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products
Substitution: Formation of 2-((2-ethylhexyl)oxy)cyclohexanol or 2-((2-ethylhexyl)oxy)cyclohexanenitrile.
Elimination: Formation of 2-((2-ethylhexyl)oxy)cyclohexene.
Oxidation: Formation of 2-((2-ethylhexyl)oxy)cyclohexanone.
Reduction: Formation of 2-((2-ethylhexyl)oxy)cyclohexane.
科学研究应用
1-Bromo-2-((2-ethylhexyl)oxy)cyclohexane has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals, surfactants, and lubricants.
作用机制
The mechanism of action of 1-Bromo-2-((2-ethylhexyl)oxy)cyclohexane depends on its specific application. In chemical reactions, it acts as a substrate that undergoes nucleophilic substitution or elimination. In biological systems, its mechanism may involve interaction with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways.
相似化合物的比较
1-Bromo-2-((2-ethylhexyl)oxy)cyclohexane can be compared with other brominated cyclohexane derivatives such as:
1-Bromo-2-propylcyclohexane: Similar structure but with a propyl group instead of an ethylhexyl group.
1-Bromo-2-(2-methoxyethoxy)cyclohexane: Contains a methoxyethoxy group instead of an ethylhexyl group.
1-Bromocyclohexane: Lacks the ether linkage and alkyl group.
The uniqueness of this compound lies in its specific ether linkage and the presence of the bulky ethylhexyl group, which can influence its reactivity and applications.
属性
分子式 |
C14H27BrO |
|---|---|
分子量 |
291.27 g/mol |
IUPAC 名称 |
1-bromo-2-(2-ethylhexoxy)cyclohexane |
InChI |
InChI=1S/C14H27BrO/c1-3-5-8-12(4-2)11-16-14-10-7-6-9-13(14)15/h12-14H,3-11H2,1-2H3 |
InChI 键 |
MATJFHBYRWNYMD-UHFFFAOYSA-N |
规范 SMILES |
CCCCC(CC)COC1CCCCC1Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-butyl N-[1-(oxetan-3-yl)pyrrolidin-3-yl]carbamate](/img/structure/B13484039.png)
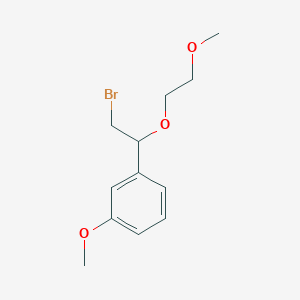
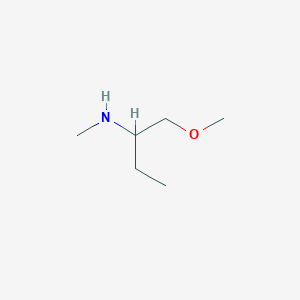
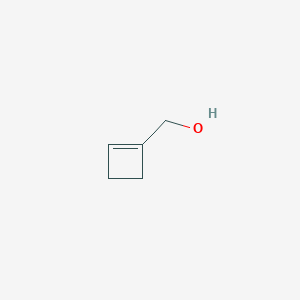
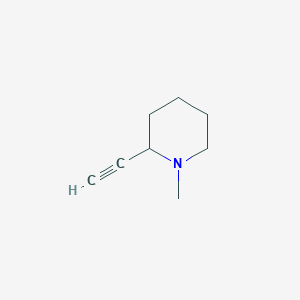
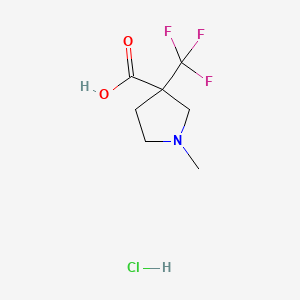
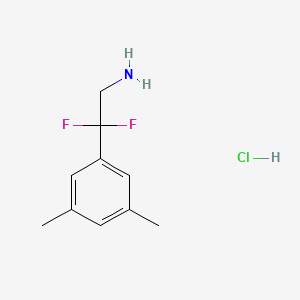
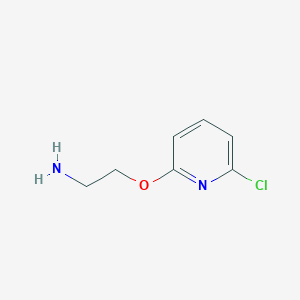
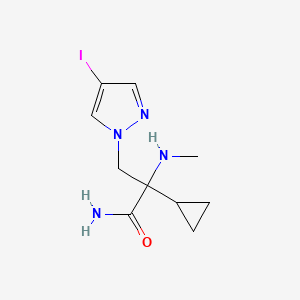
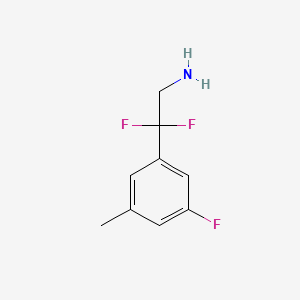

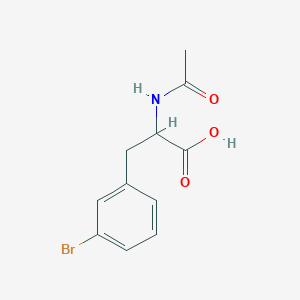
![2-Methyl-1-oxo-3-phenyl-decahydrocyclohepta[c]pyrrole-3a-carboxylic acid](/img/structure/B13484121.png)

